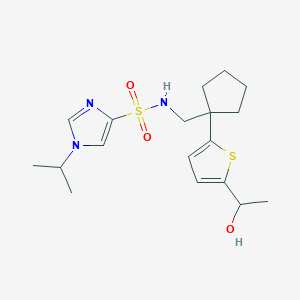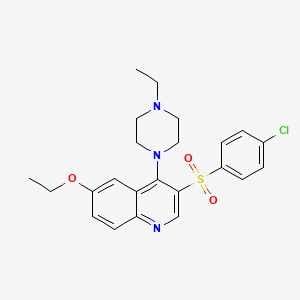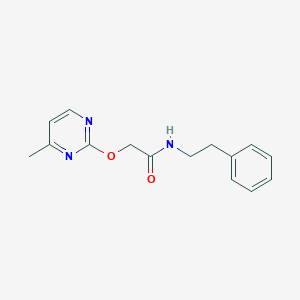![molecular formula C26H26N6O2S B2633171 N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-56-4](/img/structure/B2633171.png)
N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several distinct functional groups, including a dihydroquinoline, a triazolopyridazine, and a benzamide group. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The dihydroquinoline and triazolopyridazine rings would contribute to the rigidity of the molecule, while the thioether and benzamide groups could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, and the complex ring system could affect its melting point and stability .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Characterization
Heterocyclic compounds, including triazole, thiadiazole, and quinazoline derivatives, have been extensively synthesized and characterized. These compounds are developed through reactions involving cyclization of various substituted derivatives, indicating a rich field of synthetic chemistry aiming at creating molecules with potential biological activities. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings demonstrate the chemical diversity achievable through specific synthetic routes (El‐Sayed et al., 2008).
Antiproliferative and Biological Activities
Compounds with triazolo and pyridazine moieties have been investigated for their antiproliferative activities, particularly against endothelial and tumor cells. This suggests a potential avenue for research into anticancer applications, as modifications to the heterocyclic core structure can impact the biological activity significantly (Ilić et al., 2011).
Antimicrobial and Bioactive Compounds
The development of new antimicrobial agents is a critical area of research, with heterocyclic compounds again playing a pivotal role. The synthesis of derivatives bearing triazole, thiadiazole, and quinazoline rings has shown promising antimicrobial activities, highlighting their potential as novel therapeutic agents (Bektaş et al., 2007).
Analgesic and Antioxidant Properties
Explorations into the analgesic and antioxidant capabilities of heterocyclic compounds further exemplify the wide-ranging applications of these molecules. Their capacity to modulate oxidative stress and pain underscores the importance of structural variations in achieving desired physiological effects (Saad et al., 2011).
Wirkmechanismus
Target of action
The compound contains a tetrahydroquinoline moiety , which is a structural feature found in many biologically active molecules. Tetrahydroquinolines are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features and modifications.
Biochemical pathways
The compound also contains a triazolo[4,3-b]pyridazine moiety , which is a type of azole. Azoles are often involved in pathways related to cell signaling, metabolism, and other cellular processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-18-8-10-20(11-9-18)26(34)27-15-14-23-29-28-22-12-13-24(30-32(22)23)35-17-25(33)31-16-4-6-19-5-2-3-7-21(19)31/h2-3,5,7-13H,4,6,14-17H2,1H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCDAOKRCZOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)





![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methoxy-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2633102.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2633106.png)

![2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2633108.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2633110.png)